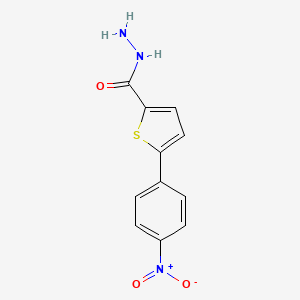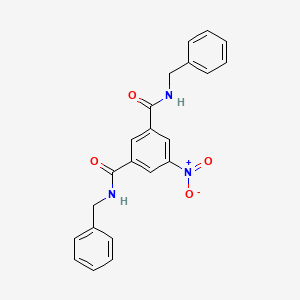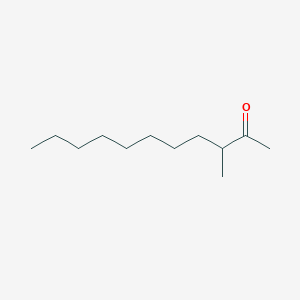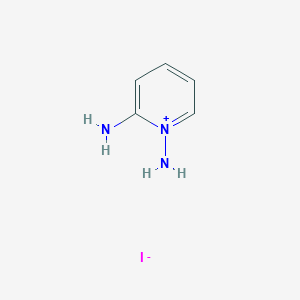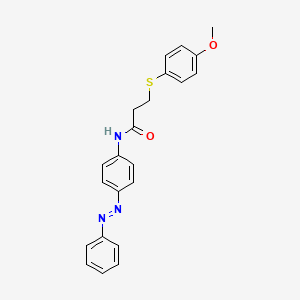
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is an organic compound that features a combination of aromatic rings, a thioether group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.
Formation of the diazenyl group: This step involves the diazotization of aniline followed by coupling with another aromatic compound.
Amide bond formation: The final step involves the reaction of the thioether and diazenyl intermediates with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diazenyl group can also make it a candidate for studying enzyme interactions.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic and diazenyl functionalities.
Wirkmechanismus
The mechanism of action of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering biochemical pathways. The thioether and diazenyl groups could play crucial roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a diazenyl group.
(E)-3-((4-methoxyphenyl)thio)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a diazenyl group.
Uniqueness
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is unique due to the presence of both thioether and diazenyl groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1003526-55-3 |
|---|---|
Molekularformel |
C22H21N3O2S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-11-13-21(14-12-20)28-16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
InChI-Schlüssel |
FVMYOEANLJQHPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


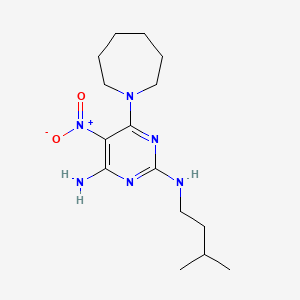
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
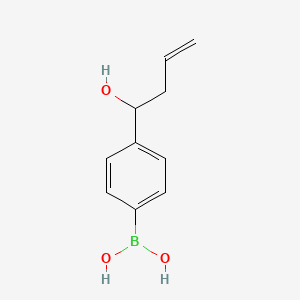
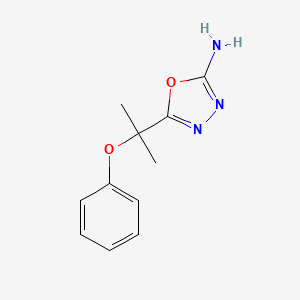
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
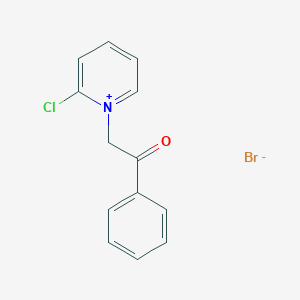
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
